Hydrogen-Bond Donor Capacity: Structural Basis for Differentiated Kinase Binding
The primary structural differentiation between the target compound (CAS 1785022-28-7) and its N-methyl analog (CAS 912761-33-2) lies in the hydrogen-bond donor capacity of the imidazole N-H. The target compound possesses an unsubstituted imidazole nitrogen, allowing it to act as a hydrogen-bond donor. This is a critical interaction motif for binding within the ATP-binding pocket of many kinases, as demonstrated in related imidazol-piperidinyl kinase inhibitors [1]. In contrast, the N-methyl analog has this position methylated, eliminating its hydrogen-bond donor ability. This structural change is known to significantly alter binding mode and affinity [1].
| Evidence Dimension | Imidazole Hydrogen-Bond Donor Capacity |
|---|---|
| Target Compound Data | Unsubstituted N-H present (hydrogen-bond donor) |
| Comparator Or Baseline | N-methyl analog: N-CH3 (no hydrogen-bond donor capacity) |
| Quantified Difference | Qualitative functional group difference; no direct binding data available for target compound. |
| Conditions | Structural analysis of functional groups. |
Why This Matters
For researchers designing kinase inhibitors, the presence of a free imidazole N-H is essential for achieving the intended binding interactions; substitution with an N-methyl analog will result in a compound with a fundamentally different pharmacological profile.
- [1] Lan R, Huck BR, Chen X, Xiao Y. Imidazol-piperidinyl derivatives as modulators of kinase activity. US Patent 9,315,517 B2, April 19, 2016. View Source
